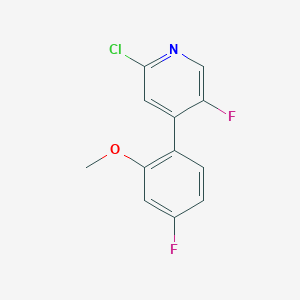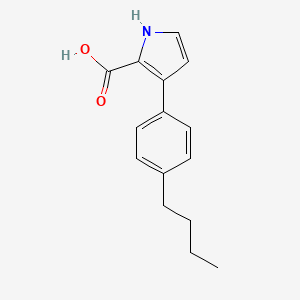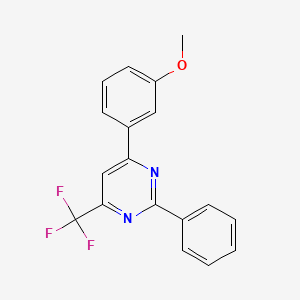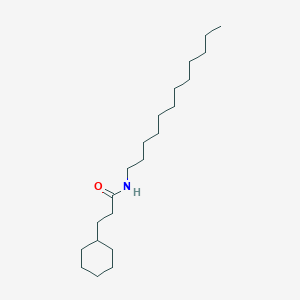
3-cyclohexyl-N-dodecylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-dodecylpropanamide is an organic compound characterized by a cyclohexyl group attached to a dodecyl chain through a propanamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-dodecylpropanamide typically involves the reaction of cyclohexylamine with dodecylpropanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired amide bond without side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-cyclohexyl-N-dodecylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Cyclohexylcarboxylic acid, dodecanoic acid.
Reduction: 3-cyclohexyl-N-dodecylpropanamine.
Substitution: Various substituted amides depending on the reagents used.
科学研究应用
3-cyclohexyl-N-dodecylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用机制
The mechanism of action of 3-cyclohexyl-N-dodecylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
相似化合物的比较
Similar Compounds
3-cyclohexyl-N-cyclooctylpropanamide: Similar structure but with a cyclooctyl group instead of a dodecyl chain.
3-cyclohexyl-N-dodecylbutanamide: Similar structure but with a butanamide linkage instead of propanamide.
Uniqueness
3-cyclohexyl-N-dodecylpropanamide is unique due to its specific combination of a cyclohexyl group and a long dodecyl chain, which imparts distinct physicochemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C21H41NO |
|---|---|
分子量 |
323.6 g/mol |
IUPAC 名称 |
3-cyclohexyl-N-dodecylpropanamide |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-14-19-22-21(23)18-17-20-15-12-11-13-16-20/h20H,2-19H2,1H3,(H,22,23) |
InChI 键 |
YQBAFCIVAGNYDG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCNC(=O)CCC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)

![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
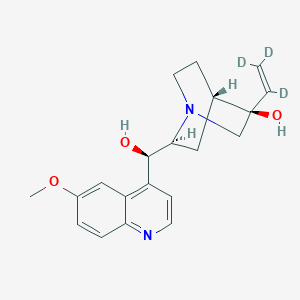

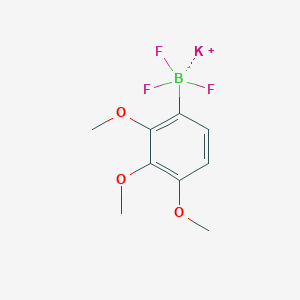
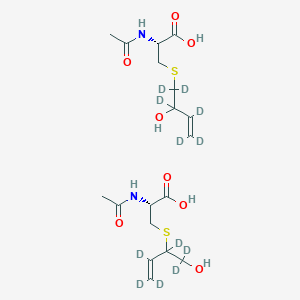
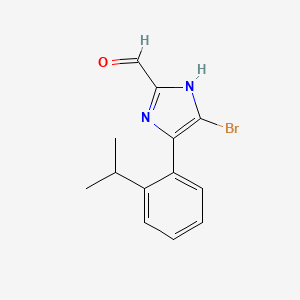
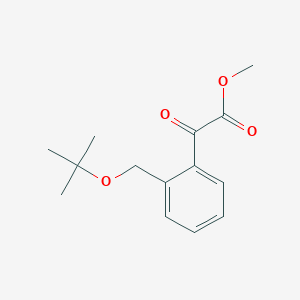
![2-[1-(1-Methyl-4-piperidyl)-4-pyrazolyl]pyrimidin-4-amine](/img/structure/B13713626.png)
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
